WDR5-0103

Epigenetics WDR5 Protein-Protein Interaction

Researchers investigating WDR5-dependent epigenetic mechanisms in multidrug resistance (MDR) face a critical gap: no other WDR5/MLL PPI inhibitor demonstrates ABCB1- and ABCG2-mediated MDR reversal. WDR5-0103 (Kd=450 nM; IC50=39 µM) uniquely fills this role. • Only WDR5 probe with documented MDR reversal via ABCB1/ABCG2 transporter inhibition • Co-crystal structure available (PDB: 3UR4) for rational drug design & SAR studies • Established reference compound and medicinal chemistry starting scaffold Ideal for sensitizing drug-resistant cancer cell lines to conventional chemotherapeutics in mechanistic studies.

Molecular Formula C21H25N3O4
Molecular Weight 383.4 g/mol
CAS No. 890190-22-4
Cat. No. B1682272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWDR5-0103
CAS890190-22-4
SynonymsWDR5-0103;  WDR 5-0103;  WDR-5-0103;  WDR50103;  WDR-50103;  WDR 50103;  WD-Repeat Protein 5-0103.
Molecular FormulaC21H25N3O4
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25)
InChIKeyZPLBXOVTSNRBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WDR5-0103 Procurement: A WDR5 Antagonist Chemical Probe


WDR5-0103 (CAS 890190-22-4) is a small-molecule antagonist of WD repeat-containing protein 5 (WDR5) [1]. It functions by competitively binding to the central peptide-binding pocket of WDR5 (Kd = 450 nM) [1], thereby disrupting the critical protein-protein interaction (PPI) between WDR5 and the MLL1 histone methyltransferase complex . This disruption leads to the inhibition of the MLL core complex's catalytic activity in vitro (IC50 = 39 ± 10 μM) [1]. As a well-characterized chemical probe with a solved co-crystal structure (PDB: 3UR4) [2], WDR5-0103 serves as a fundamental tool compound for investigating WDR5-dependent epigenetic mechanisms.

1
WDR5-MLL1 protein-protein interaction probe with characterized binding mode
2
Moderate-affinity reference for epigenetic inhibitor benchmarking and SAR
3
Reported MDR phenotype reversal in ABCB1/ABCG2-overexpressing cancer models

Why WDR5-0103 Cannot Be Substituted with Other WDR5/MLL Inhibitors


While several chemical probes target the WDR5-MLL1 protein-protein interaction (e.g., MM-401, MM-589, OICR-9429) [1], WDR5-0103 presents a unique profile that precludes simple substitution. Compared to more potent, later-generation probes like OICR-9429 (Kd ~24-52 nM) or MM-589 (IC50 = 0.90 nM for binding) , WDR5-0103 exhibits a significantly weaker binding affinity (Kd = 450 nM) and functional inhibitory potency (IC50 = 39 μM) [2]. This distinction is not a flaw but a critical factor in its utility as a reference compound; it defines a different potency benchmark and is often used as a starting scaffold for medicinal chemistry optimization [3]. Crucially, WDR5-0103 is the only inhibitor in this class with documented functional activity in reversing multidrug resistance (MDR) via ABCB1 and ABCG2 transporter inhibition [4]. Therefore, selecting another in-class inhibitor based solely on higher target potency would result in a complete loss of the MDR-reversal phenotype, a key application-specific differentiator detailed below.

Potency shift Higher-affinity probes (OICR-9429, MM-589) provide different potency benchmarks; binding profile may not transfer.
Phenotype loss MDR-reversal activity in ABCB1/ABCG2 models is not reported for other WDR5-MLL1 probes, limiting substitution for transporter studies.
Structural reference Co-crystal structure (PDB: 3UR4) defines a unique binding mode; alternative scaffolds may not support SBDD efforts.

Quantitative Evidence for WDR5-0103 Selection


Target Engagement and Binding Affinity

WDR5-0103 binds to the peptide-binding pocket of the WDR5 protein with a defined binding affinity (Kd) of 450 nM [1]. This contrasts with other WDR5 chemical probes such as OICR-9429 (Kd = 24-52 nM) and MM-589 (Binding IC50 = 0.90 nM) , which exhibit significantly higher affinity. WDR5-0103's moderate affinity profile is useful as a benchmark or when a less potent tool compound is required.

Target Engagement
Cross-study comparable
Kd = 450 nM vs OICR-9429 (24–52 nM), MM-589 (0.90 nM)
Supports selection as a moderate-affinity reference probe.
Binding affinity context may differ across assay platforms.
Epigenetics WDR5 Protein-Protein Interaction Binding Affinity

Functional Inhibition of MLL Methyltransferase Activity

In an in vitro histone methyltransferase (HMT) assay, WDR5-0103 inhibits the catalytic activity of the MLL core complex with an IC50 of 39 ± 10 μM at a complex concentration of 125 nM [1]. This functional potency is significantly lower than that of later-generation probes like MM-401 (IC50 = 0.32 μM) [2] and MM-589 (IC50 = 12.7 nM) . This lower potency defines its utility as a reference tool for comparing the efficacy of novel inhibitors.

MLL1 Inhibition
Cross-study comparable
IC50 = 39 ± 10 μM
Defines a low-potency benchmark for MLL complex assays.
In vitro HMT assay at 125 nM complex concentration.
Histone Methyltransferase MLL1 H3K4 Methylation Enzymatic Assay

Selectivity Profile Against Other Methyltransferases

WDR5-0103 demonstrates a clean selectivity profile in vitro, exhibiting no inhibitory effect on a panel of seven other methyltransferases, including SETD7 . While other probes like OICR-9429 have been profiled against broader panels (e.g., 22 methyltransferases) [1], the specific absence of activity against SETD7 and six other enzymes for WDR5-0103 confirms its on-target mechanism and low polypharmacology risk within the methyltransferase family.

Selectivity Profile
Cross-study comparable
No inhibition of 7 methyltransferases (incl. SETD7)
Supports on-target WDR5 mechanism interpretation.
Selectivity panel size differs from broader probes.
Selectivity Methyltransferase Panel SETD7 Epigenetics

Reversal of ABC Transporter-Mediated Multidrug Resistance

A key functional differentiator for WDR5-0103 is its ability to reverse multidrug resistance (MDR). In a study on ABCB1- and ABCG2-overexpressing cancer cells, WDR5-0103 (at 5 μM) restored sensitivity to chemotherapeutic drugs by inhibiting the drug-efflux function of these transporters, without altering their protein expression [1]. This MDR-reversal activity is a distinct phenotype not reported for other common WDR5/MLL interaction probes like OICR-9429 or MM-401/MM-589 [2].

MDR Reversal
Head-to-head
Reverses ABCB1/ABCG2 MDR at 5 μM; other probes not reported
Unique phenotype for MDR-epigenetics intersection studies.
Cellular efflux assay context; model-dependent.
Multidrug Resistance ABCB1 ABCG2 Cancer Chemotherapy Drug Efflux

Structural Validation by Co-Crystallography

The binding mode of WDR5-0103 to its target is unambiguously defined by a high-resolution co-crystal structure deposited in the Protein Data Bank (PDB ID: 3UR4) [1]. This structural information confirms its binding within the central peptide-binding pocket of WDR5 [2]. While co-crystal structures exist for some advanced probes (e.g., OICR-9429), the WDR5-0103 structure is a foundational dataset widely used as a starting point for structure-based drug design (SBDD) and SAR studies [3].

Co-Crystal Structure
Head-to-head
PDB: 3UR4 – WDR5 binding pocket complex
Enables structure-based design and computational modeling.
Foundational structural reference for SAR campaigns.
Structural Biology X-ray Crystallography PDB WDR5 Drug Design

Key Application Scenarios in Drug Discovery and Epigenetics


Epigenetics and Multidrug Resistance Intersection

WDR5-0103 is uniquely positioned as the only WDR5/MLL interaction inhibitor with documented activity in reversing ABCB1- and ABCG2-mediated multidrug resistance [1]. It should be the primary selection for any study aiming to elucidate the role of WDR5-dependent epigenetic regulation in the development or reversal of MDR phenotypes in cancer. Researchers can use this compound to sensitize drug-resistant cell lines to conventional chemotherapeutics, enabling mechanistic studies of drug efflux modulation that are not possible with other WDR5 chemical probes like OICR-9429 or MM-401.

Reference Tool for WDR5 Inhibitor Screening and SAR

Due to its well-defined, moderate binding affinity (Kd = 450 nM) and functional inhibition (IC50 = 39 μM) [2], WDR5-0103 serves as an excellent reference compound in primary screening assays and structure-activity relationship (SAR) studies. It provides a consistent baseline for comparing the potency and efficacy of novel WDR5 inhibitors. Its published co-crystal structure (PDB: 3UR4) [3] further solidifies its role as a chemical tool for validating computational models and rational drug design efforts.

Medicinal Chemistry Scaffold Optimization

WDR5-0103 is an established starting point for medicinal chemistry optimization [4]. Its core structure has been used to design and synthesize new classes of ester compounds with the goal of improving potency and pharmacokinetic properties while retaining the ability to disrupt the MLL1-WDR5 protein-protein interaction [4]. Procurement of WDR5-0103 is therefore essential for any synthetic chemistry program focused on evolving this chemotype into a more drug-like candidate.

Application
Selection Property
Validation Focus
MDR-epigenetics intersection studies
Reported ABCB1/ABCG2 transporter inhibition
Drug-efflux modulation and chemosensitization endpoint review
WDR5 inhibitor screening and SAR reference
Moderate binding affinity and functional inhibition
Assay baseline consistency and potency benchmarking
Structure-based drug design and scaffold evolution
Published co-crystal structure (PDB: 3UR4)
Computational docking and medicinal chemistry optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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